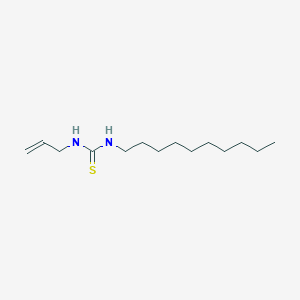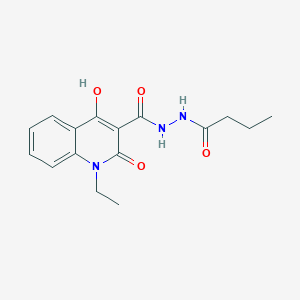
4-Chloro-2-(3,4-dichlorobenzyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(3,4-dichlorobenzyl)phenol is an organic compound with the molecular formula C13H9Cl3O. It is a chlorinated phenol derivative known for its antimicrobial properties. This compound is often used in various applications due to its effectiveness in inhibiting the growth of bacteria and fungi.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3,4-dichlorobenzyl)phenol typically involves the chlorination of 2-(3,4-dichlorobenzyl)phenol. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the chlorination of 2-(3,4-dichlorobenzyl)phenol in large reactors, followed by purification steps such as crystallization and filtration to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(3,4-dichlorobenzyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to the corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of chlorinated quinones.
Reduction: Formation of chlorinated hydroquinones.
Substitution: Formation of multi-substituted chlorinated phenols.
Aplicaciones Científicas De Investigación
4-Chloro-2-(3,4-dichlorobenzyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Employed in studies related to microbial inhibition and antimicrobial resistance.
Medicine: Investigated for its potential use in antiseptic formulations and disinfectants.
Industry: Utilized in the production of antimicrobial coatings and preservatives for various products.
Mecanismo De Acción
The antimicrobial action of 4-Chloro-2-(3,4-dichlorobenzyl)phenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents. This results in the inhibition of microbial growth and eventual cell death. The molecular targets include membrane proteins and enzymes involved in maintaining cell integrity.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in throat lozenges.
4-Chloro-3-methylphenol: Another chlorinated phenol with antimicrobial activity.
Uniqueness
4-Chloro-2-(3,4-dichlorobenzyl)phenol is unique due to its specific substitution pattern, which enhances its antimicrobial efficacy compared to other chlorinated phenols. Its ability to disrupt microbial cell membranes more effectively makes it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C13H9Cl3O |
|---|---|
Peso molecular |
287.6 g/mol |
Nombre IUPAC |
4-chloro-2-[(3,4-dichlorophenyl)methyl]phenol |
InChI |
InChI=1S/C13H9Cl3O/c14-10-2-4-13(17)9(7-10)5-8-1-3-11(15)12(16)6-8/h1-4,6-7,17H,5H2 |
Clave InChI |
WZKZPINJKQFCPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC2=C(C=CC(=C2)Cl)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-ethoxy-4-{(E)-[(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B11996481.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11996483.png)

![5-(4-methylphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11996497.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11996504.png)




![3-amino-N-(4-bromophenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11996544.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}thiophene-2-carboxamide](/img/structure/B11996548.png)
![Butyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11996559.png)
